molecular formula C10H12N2O2S B8733796 N-(2-Cyano-benzyl)-N-methyl-methanesulfonamide

N-(2-Cyano-benzyl)-N-methyl-methanesulfonamide

Cat. No. B8733796
M. Wt: 224.28 g/mol
InChI Key: RNPIRLBFVRZJDZ-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

To a suspension of N-methyl-methanesulfonamide (0.61 g, 5.6 mmol) and potassium carbonate (1.0 g, 7.6 mmol) in Acetone (10 mL) was added 2-bromomethyl-benzonitrile (1.0 g, 5.1 mmol). The mixture was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane (30 mL), filtered through a plug of diatomaceous earth and evaporated to a yellow waxy solid (1.2 g). N-(2-Cyano-benzyl)-N-methyl-methanesulfonamide was isolated as yellow waxy solid (1.2 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.73-7.63 (m, 3H), 7.44 (t, J=7.5 Hz, 1H), 4.56 (s, 2H), 2.95 (s, 3H), 2.84 (s, 3H). MS=225 (MH)+.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH3:6])(=[O:5])=[O:4].[C:7](=O)([O-])[O-].[K+].[K+].BrC[C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[C:17]#[N:18]>CC(C)=O.ClCCl>[C:17]([C:16]1[CH:19]=[CH:20][CH:21]=[CH:22][C:15]=1[CH2:1][N:2]([CH3:7])[S:3]([CH3:6])(=[O:5])=[O:4])#[N:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow waxy solid (1.2 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=C(CN(S(=O)(=O)C)C)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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